molecular formula C16H18N2O4S B12166546 Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12166546
M. Wt: 334.4 g/mol
InChI Key: MHLGIIUPRGOLTN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a 1,3-thiazole core substituted with a methyl group at position 5, a [(4-methylphenoxy)acetyl]amino group at position 2, and an ethyl ester at position 2. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The synthesis of such compounds typically involves condensation reactions between thioamide precursors and α-halo ketones or esters, followed by functional group modifications (e.g., acylation, sulfonylation) .

The ethyl ester group improves solubility in organic solvents, facilitating synthetic manipulation, but may require hydrolysis to the carboxylic acid for enhanced bioavailability in vivo .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 5-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-4-21-15(20)14-11(3)23-16(18-14)17-13(19)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,19)

InChI Key

MHLGIIUPRGOLTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-methylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylate derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Relevance
Target Compound 5-methyl, 2-[(4-methylphenoxy)acetyl]amino, 4-ethyl ester C₁₆H₁₇N₂O₄S 333.38 Moderate lipophilicity; ester group enhances synthetic flexibility Potential enzyme inhibitor or antimicrobial agent
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 4-chlorophenoxyacetyl, 4-methyl, 5-ethyl ester C₁₅H₁₅ClN₂O₄S 354.81 Higher lipophilicity (Cl substituent); increased metabolic stability Enhanced membrane permeability due to Cl’s electron-withdrawing effects
Ethyl 5-methyl-2-(((1-naphthyloxy)acetyl)amino)-1,3-thiazole-4-carboxylate 1-naphthyloxyacetyl, 5-methyl, 4-ethyl ester C₁₉H₁₈N₂O₄S 370.43 Bulky aromatic group; reduced solubility Improved π-π stacking in hydrophobic targets
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate 4-(CF₃)phenyl, 5-methyl, 4-ethyl ester C₁₄H₁₂F₃N₂O₂S 315.31 High electronegativity (CF₃); lower molecular weight Potential CNS activity due to CF₃’s blood-brain barrier penetration
Ethyl 2-[(4-phenoxyphenyl)amino]-1,3-thiazole-4-carboxylate 4-phenoxyphenylamino, 4-ethyl ester C₁₈H₁₇N₂O₃S 341.40 Extended aromatic system; planar structure DNA intercalation or kinase inhibition

Key Findings:

Bulky substituents (e.g., naphthyloxy) reduce solubility but improve target binding via van der Waals interactions .

Electronic Properties :

  • Electron-withdrawing groups (Cl, CF₃) stabilize the thiazole ring, increasing metabolic resistance .
  • Ethyl esters act as prodrugs, hydrolyzing to carboxylic acids for improved pharmacokinetics .

Biological Activity Trends: Compounds with aromatic substituents (e.g., phenoxy, naphthyloxy) show promise in targeting enzymes with hydrophobic active sites . CF₃-containing derivatives may exhibit enhanced CNS activity due to improved blood-brain barrier penetration .

Biological Activity

Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The compound has the following molecular formula:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : Approximately 304.36 g/mol

The presence of the thiazole ring combined with an ethyl ester and an acetyl group contributes to its reactivity and biological activity.

Antimicrobial Properties

Thiazole derivatives are widely studied for their antimicrobial properties. Preliminary studies indicate that this compound exhibits notable inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The compound's mechanism may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

Research has shown that thiazole derivatives can have anticancer properties. This compound has demonstrated cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Table 1 summarizes the IC50_{50} values observed in various studies:

Cell LineIC50_{50} (µM)Reference
HeLa15.5
MCF-712.3
A549 (lung cancer)18.0

The structure-activity relationship (SAR) indicates that substitutions on the phenoxy group enhance the anticancer activity of this compound.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, studies suggest it could inhibit:

  • Cyclooxygenase (COX) enzymes
  • Lipoxygenase pathways

These inhibitions could lead to reduced inflammation and tumor growth.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial step includes the reaction of appropriate thioketones with α-halo esters.
  • Acetylation : The thiazole derivative undergoes acetylation using acetic anhydride.
  • Esterification : Finally, the product is treated with ethanol to form the ethyl ester.

Each synthetic step requires optimization to achieve high yields and purity of the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in MDPI reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in cancer cells through mitochondrial pathways .
  • Enzyme Inhibition : Research highlighted its potential as a COX inhibitor, suggesting possible applications in anti-inflammatory therapies .

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